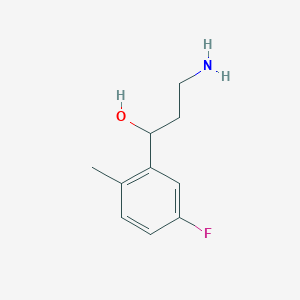

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol

Descripción

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.

Propiedades

Fórmula molecular |

C10H14FNO |

|---|---|

Peso molecular |

183.22 g/mol |

Nombre IUPAC |

3-amino-1-(5-fluoro-2-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |

Clave InChI |

QFCWBRONOSMFSM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)F)C(CCN)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-Fluoro-4-methylaniline with appropriate reagents to introduce the amino and hydroxyl groups . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions may involve the use of nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an amine.

Aplicaciones Científicas De Investigación

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral compound with an amino group, a hydroxyl group, and a fluorinated aromatic ring. Its molecular formula is CHClFNO, and its molecular weight is approximately 219.68 g/mol. The fluorine atom enhances the compound's biological activity and stability, making it a candidate for applications in medicinal chemistry and pharmacology. Research indicates it has potential applications in treating neurological disorders and as a biochemical probe for studying enzyme mechanisms. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their activity and function. Studies reveal that it may inhibit specific enzymes or modulate receptor signaling pathways.

While the search results do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol", they do provide some information regarding its potential uses and characteristics.

Potential Applications:

- Medicinal Chemistry and Pharmacology The presence of the fluorine atom enhances the compound's biological activity and stability.

- Neurological Disorders Research indicates potential applications in treating neurological disorders.

- Biochemical Probe It can be used as a biochemical probe for studying enzyme mechanisms.

- Enzyme Interactions and Receptor Modulation Its amino and hydroxyl groups facilitate binding to active sites on proteins, while the fluorinated aromatic ring contributes to its specificity and stability.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes or receptors, leading to various biological effects. The fluorine atom may enhance its stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol: Similar structure with a different position of the amino group.

3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol: A stereoisomer with different spatial arrangement.

Uniqueness

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and potential interactions with biological targets.

Actividad Biológica

3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol is , with a molecular weight of approximately 183.22 g/mol. The presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring enhances its biological activity and stability. The fluorine atom is particularly notable for increasing lipophilicity, which can enhance the compound's binding affinity to various biological targets.

Mechanisms of Biological Activity

The biological activity of 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Modulation : The compound can act as an inhibitor or modulator of various enzymes, influencing metabolic pathways. For example, it has been shown to interact with hydrolase enzymes, forming enzyme-substrate complexes that alter metabolic processes.

- Receptor Interaction : Its structure allows for binding to receptors, potentially modulating neurotransmitter systems such as serotonin and norepinephrine pathways. This interaction is crucial for its potential applications in treating mood disorders and other neurological conditions .

Antimicrobial Properties

Research indicates that 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | <125 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 150 |

| Bacillus subtilis | 125 |

These results suggest that the compound could be further explored as a potential antibacterial agent, particularly against Gram-positive bacteria .

Neuropharmacological Effects

Studies have shown that 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol may influence neurotransmitter levels by modulating reuptake mechanisms. This could have implications for treating conditions such as depression and anxiety disorders. The compound's ability to enhance serotonin and norepinephrine signaling pathways positions it as a candidate for further pharmacological development .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of similar compounds in clinical settings:

- Antidepressant Activity : A study demonstrated that derivatives of phenylaminopropanol compounds showed efficacy in reducing depressive symptoms by modulating monoamine levels in the brain. This suggests that 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol could have similar effects due to its structural characteristics .

- Antimicrobial Research : In vitro studies revealed that compounds with similar structures exhibited significant antibacterial effects against resistant strains of bacteria. This reinforces the need for further investigation into the antimicrobial properties of 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step routes involving fluorinated precursors and chiral catalysts. For example, fluorinated γ-amino alcohol derivatives have been synthesized in 11 steps, including nucleophilic substitution and stereoselective reduction . To ensure purity, use techniques like chiral HPLC (≥98% enantiomeric purity) and recrystallization from polar solvents (e.g., ethanol/water mixtures). Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How is the stereochemistry of 3-Amino-1-(5-fluoro-2-methylphenyl)propan-1-ol confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute stereochemical assignment . Alternatively, circular dichroism (CD) spectroscopy and chiral stationary-phase HPLC can differentiate enantiomers. For example, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol was resolved using a Chiralpak AD-H column with hexane/isopropanol mobile phases .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

| Technique | Purpose | Example Parameters |

|---|---|---|

| NMR (H/C) | Confirm backbone structure and substituents | 400 MHz, DMSO- or CDCl |

| HPLC-MS | Purity assessment and mass verification | C18 column, 0.1% formic acid in acetonitrile/water |

| FT-IR | Functional group identification | 4000–400 cm, KBr pellet |

| Melting Point | Physical consistency | Compare to literature values (e.g., 112–115°C for analogs) |

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what pitfalls should be avoided?

- Methodological Answer : Use asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) or enzymatic resolution for stereocontrol. A common pitfall is racemization during basic workup; mitigate this by maintaining pH < 8 and avoiding prolonged heating. For analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, chiral preparative HPLC achieved >98% ee . Monitor intermediates via polarimetry or chiral GC .

Q. What strategies are effective for evaluating the compound’s bioactivity, given structural analogs with known pharmacological profiles?

- Methodological Answer :

- In vitro assays : Test inhibition of target enzymes (e.g., retinal dehydrogenase for emixustat analogs) using fluorogenic substrates .

- Structural analogs : Compare with (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, which shows affinity for neurotransmitter receptors .

- Docking studies : Use software like AutoDock Vina to predict binding modes to proteins (e.g., GPCRs) .

Q. How should contradictory data in pharmacological studies be addressed?

- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent). For example, conflicting IC values for enantiomers may arise from assay variability; use orthogonal methods (e.g., SPR vs. fluorescence polarization) . Cross-validate with structural analogs (e.g., 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol) to identify substituent-specific effects .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Store at –20°C in amber vials under inert gas (N or Ar) to prevent oxidation. Stability studies on analogs show decomposition >5% after 6 months at 4°C . Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.